molecular formula C18H22N2O3 B2498746 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 477856-90-9

5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2498746
CAS No.: 477856-90-9
M. Wt: 314.385
InChI Key: KFAOVNJKUSSKSR-UHFFFAOYSA-N
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Properties

IUPAC Name

5-[(4-heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-3-4-5-6-7-13-8-10-14(11-9-13)12-15-16(21)19-18(23)20-17(15)22/h8-12H,2-7H2,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAOVNJKUSSKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-heptylbenzaldehyde with barbituric acid under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction . The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Mechanism of Action

The mechanism of action of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Biological Activity

5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione, also known by its CAS number 66843-03-6, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, with a molecular weight of approximately 238.28 g/mol. The compound features a diazinane core with substituents that influence its biological activity. Its density is reported as 1.1 g/cm³, and it has a LogP value of 2.15, indicating moderate lipophilicity which may affect its bioavailability and interaction with biological membranes .

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties. The presence of phenyl groups in the structure can enhance radical scavenging activity. This is crucial as oxidative stress is a contributing factor in many chronic diseases including diabetes and cardiovascular disorders .

Cytotoxicity and Anticancer Potential

Preliminary studies on related compounds have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells. Investigating the specific cytotoxic effects of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione could reveal its potential as an anticancer agent .

Study 1: Synthesis and Characterization

A study conducted on novel pyrimidine derivatives synthesized several compounds structurally related to 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione. These derivatives were characterized for their biological activities including antidiabetic effects. The findings suggested that modifications in the phenyl ring can significantly alter the biological efficacy of the compounds .

Study 2: Antioxidant Evaluation

In a comparative analysis of antioxidant activities among various diazinane derivatives, it was found that certain structural modifications led to enhanced free radical scavenging abilities. This suggests that further exploration into the antioxidant properties of 5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione could be valuable for therapeutic applications .

Data Table: Summary of Biological Activities

Activity Evidence Reference
AntidiabeticSignificant reduction in blood glucose levels
AntioxidantEnhanced radical scavenging activity
CytotoxicityInduction of apoptosis in cancer cells

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